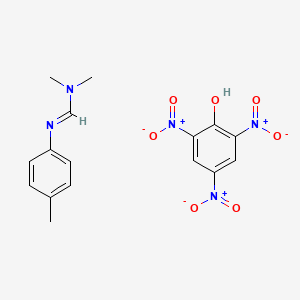![molecular formula C19H25NO4 B5505949 1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone](/img/structure/B5505949.png)
1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone" involves complex organic synthesis routes. For example, the synthesis of azaspiro compounds, which share structural similarities, often involves key steps such as stereoselective synthesis from Diels-Alder cycloadducts or via Ritter reaction mechanisms. These methods highlight the intricate processes required to construct spirocyclic and azaspiro frameworks, critical for the compound's synthesis (Ibuka et al., 1982), (Rozhkova et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often determined using X-ray diffraction techniques and characterized by advanced computational methods such as density functional theory (DFT). For example, the study of benzylideneamino phenyl ethanones through X-ray and DFT calculations provides insights into the isomeric structures, highlighting the importance of intramolecular interactions and molecular electrostatic potentials in defining the compound's geometry (Șahin et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are investigated through various reactions, such as the Ritter reaction, highlighting the diverse reactivity patterns these compounds can exhibit. These studies showcase the potential transformations and the formation of different structural motifs based on the chemical conditions applied (Yu. S. Rozhkova et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, play a crucial role in understanding the behavior of complex organic compounds. Research involving similar compounds, analyzed using techniques like X-ray diffraction, provides valuable data on the crystallographic parameters and stability under various conditions, which are essential for applications in material science and organic synthesis (Khan et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various chemical conditions, and potential for undergoing a range of chemical transformations, are critical for understanding the versatility of compounds like "1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone". Studies on similar compounds reveal the intricate balance between structure and reactivity, facilitating the design of novel compounds with desired chemical behaviors (Odagiri et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis of Aza-BODIPYs
Synthesis of NIR Naphthyl-Containing Aza-BODIPYs : The synthesis process utilizes 1-(6-methoxynaphthalen-2-yl)ethanone, related to the queried compound, to create aza-BODIPYs with potential applications in photodynamic therapy. This research highlights the utility of specific ethanone derivatives in developing novel compounds with unique photophysical properties (Xin-Dong Jiang et al., 2015).
Corrosion Inhibition Efficiency
Evaluating Schiff Bases as Corrosion Inhibitors : Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, are studied for their corrosion inhibition efficiency on carbon steel. This demonstrates how specific ethanone derivatives can be applied in material science, particularly in corrosion prevention (Hegazy et al., 2012).
Anticonvulsant Activity of Azaspiro Derivatives
Anticonvulsant Activity of Azaspiro Derivatives : A study on N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, which are structurally related to the queried compound, shows their potential as anticonvulsants. This research is significant in medicinal chemistry for developing new anticonvulsant drugs (Obniska et al., 2006).
HIV Entry Inhibition
CCR5 Receptor-Based Mechanism of Action : The study of 873140, a compound structurally similar to the queried molecule, shows potent antiviral effects for HIV-1 by antagonizing the CCR5 receptor. This research contributes to the understanding of HIV entry mechanisms and potential therapeutic approaches (Watson et al., 2005).
Leukotriene B4 Receptor Antagonism
LY255283 Series of Hydroxyacetophenones : The study focuses on the synthesis and evaluation of hydroxyacetophenones as leukotriene B4 (LTB4) receptor antagonists. It illustrates the potential of certain ethanone derivatives in the development of anti-inflammatory drugs (Herron et al., 1992).
Oxidation Processes
N-Hydroxyphthalimide and Metal Salts in Oxidation : The oxidation of 1-methoxy-4-(1-methylethyl)benzene using N-hydroxyphthalimide (NHPI) and metal salts highlights a specific application of ethanone derivatives in organic synthesis and industrial processes (Orlińska & Romanowska, 2011).
Phytotoxic Compounds from Neofusicoccum Luteum
Luteoethanones from Neofusicoccum Luteum : The isolation of luteoethanones A and B, 1-substituted ethanones, from Neofusicoccum luteum provides insight into the role of such compounds in plant pathology and their potential use in developing bioherbicides (Masi et al., 2020).
Eigenschaften
IUPAC Name |
1-[2-[(1R,3S)-1-hydroxy-3-methoxy-3-methyl-7-azaspiro[3.5]nonane-7-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13(21)14-6-4-5-7-15(14)17(23)20-10-8-19(9-11-20)16(22)12-18(19,2)24-3/h4-7,16,22H,8-12H2,1-3H3/t16-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAAYKCCTFGEGQ-AEFFLSMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)C(CC3(C)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCC3(CC2)[C@@H](C[C@]3(C)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]carbonyl}phenyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5505888.png)
![(3S*,4S*)-1-(2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5505907.png)

![(1R*,3S*)-7-(1,3-benzodioxol-5-ylcarbonyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5505928.png)

![1-(4-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5505934.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5505957.png)
![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenol](/img/structure/B5505961.png)
![N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B5505965.png)
![N-(5-chloro-2-pyridinyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505967.png)
![N-ethyl-4-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5505975.png)
![N~3~-[2-fluoro-4-(trifluoromethyl)benzyl]-1,3-piperidinedicarboxamide](/img/structure/B5505978.png)